2,7-Diazaspiro[4.5]decane
Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane derivatives has been explored through various methods. One approach involves the efficient synthesis of 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones using a one-pot reaction. This method utilizes a zwitterionic intermediate formed by the addition of triphenylphosphine to diaroylacetylenes, which is then trapped by a Knoevenagel condensation product prepared in situ . Another synthesis route reported is the creation of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates using focused microwave irradiation (MWI) in solvent-free conditions, catalyzed by p-toluenesulfonic acid . Additionally, the synthesis of all four stereoisomers of a related compound, 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, has been achieved starting from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate .
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decane derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates was characterized by melting point, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), one-dimensional nuclear magnetic resonance (NMR), and two-dimensional Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy . Another study reported the molecular mechanics energy minimization techniques and related structural parameters for a derivative, highlighting the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives . The compound 1,4-diazaspiro[4.5]decane-2,3-dione was found to crystallize with two independent molecules in the asymmetric unit, displaying two different styles of co-operative hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of diazaspiro[4.5]decane derivatives is diverse. The cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives leads to the formation of 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives, which can further react with hydrazine hydrate to yield pyrazolecarbohydrazide derivatives. These can undergo intramolecular cyclization to afford 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazaspiro[4.5]decane derivatives are determined by their molecular structure and substituents. The melting points, elemental composition, and spectroscopic data provide a comprehensive understanding of these compounds. For example, the 1,4-diazaspiro[4.5]decane-2,3-dione derivative exhibits distinct hydrogen bonding patterns, which could influence its physical properties and potential applications . The use of focused microwave irradiation in the synthesis of certain derivatives suggests that these compounds can be synthesized efficiently, which is beneficial for their potential use in various applications .
Scientific Research Applications
Supramolecular Arrangements
- Crystallographic Analysis : The crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, including 2,7-Diazaspiro[4.5]decane, reveals their solvent-free crystals and the role of substituents in supramolecular arrangements. This has implications for understanding and manipulating molecular interactions and crystal structures (Graus et al., 2010).
NMR Analysis
- Relative Configuration by NMR : The relative configuration of 1,4‐diazaspiro[4.5]decanes, including 2,7-Diazaspiro[4.5]decane, has been analyzed using 13C, 15N, and 17O NMR. This research offers insights into their stereochemistry and tautomeric equilibrium, which are vital for understanding their chemical properties (Guerrero-Alvarez et al., 2004).
Synthesis and Functionalization
- Synthesis of Spirocyclic Systems : The synthesis of methyl-substituted spirocyclic systems, including 2,7-Diazaspiro[4.5]decane, has been developed. These systems are important for pharmaceutical applications and allow for further functionalization (Smith et al., 2016).
- One-Step Synthesis : A novel one-step synthesis method for diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been developed, which is significant for creating complex molecular structures more efficiently (Li et al., 2014).
Structural Studies
- Crystal Structure Analysis : Studies like those by Rohlíček et al. (2010)
have analyzed the crystal structure of compounds like (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, providing insights into their molecular conformation and hydrogen bonding patterns. This is crucial for understanding the physical and chemical properties of these compounds (Rohlíček et al., 2010).
Drug Discovery Applications
- Potential in Hypertension Treatment : Compounds based on 2,7-Diazaspiro[4.5]decane have been identified as potent inhibitors in treating hypertension, indicating its potential in medicinal chemistry (Kato et al., 2013).
Designing Novel Scaffolds
- Inspiration from Natural Products : The design of novel spiro scaffolds, inspired by bioactive natural products, includes structures like 2,7-Diazaspiro[4.5]decane. These are significant for developing new pharmaceuticals (Jenkins et al., 2009).
Fluorination Effects
- Influence of Fluorination : Studies like Simić et al. (2021) have investigated the effects of fluorination on compounds like 1,3-diazaspiro[4.5]decane, providing insights into how such modifications affect molecular interactions and crystal structures (Simić et al., 2021).
Synthesis Methodology
- Efficient Synthesis Methods : Research on efficient synthesis methods for compounds like 1,3-diazaspiro[4.5]decane-2,4-dione showcases advancements in chemical synthesis techniques, making the production of these compounds more accessible (Pardali et al., 2021).
properties
IUPAC Name |
2,9-diazaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(6-9-4-1)3-5-10-7-8/h9-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLTYXRTDQXURA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595257 | |
Record name | 2,7-Diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diazaspiro[4.5]decane | |
CAS RN |
40865-50-7 | |
Record name | 2,7-Diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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